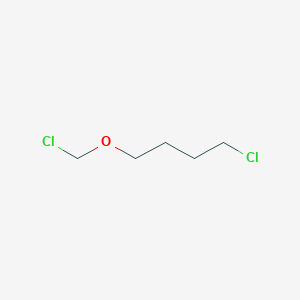
(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” is a type of organic compound known as a cyclopropane carboxylic acid. It has a three-membered ring structure (cyclopropane) with two methyl groups (dimethyl) and a carboxylic acid group. The (1R,2R) notation indicates the specific spatial arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” would consist of a three-membered cyclopropane ring with two methyl groups and a carboxylic acid group attached. The (1R,2R) notation indicates that these groups are arranged in a specific way in three-dimensional space .
Chemical Reactions Analysis
Cyclopropane carboxylic acids, like “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid”, can participate in various chemical reactions. For instance, they can undergo reactions with bases to form salts, with alcohols to form esters, or with amines to form amides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid” would depend on its specific structure. For instance, it would likely be a solid at room temperature, given the presence of the carboxylic acid group .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-methyl-1-butene", "methylmagnesium bromide", "diethyl carbonate", "sodium hydride", "1,2-dibromopropane", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2-methyl-1-butene is reacted with methylmagnesium bromide to form 2-methyl-1-butanol.", "Step 2: Diethyl carbonate is reacted with sodium hydride to form diethyl methyl carbonate.", "Step 3: 1,2-dibromopropane is reacted with sodium borohydride to form 1,2-dibromopropane diol.", "Step 4: 2-methyl-1-butanol is reacted with diethyl methyl carbonate in the presence of sodium hydride to form 2-methyl-1-butyl methyl carbonate.", "Step 5: 1,2-dibromopropane diol is reacted with 2-methyl-1-butyl methyl carbonate in the presence of sodium hydride to form (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid.", "Step 6: The product is purified by acid-base extraction using acetic acid, sodium hydroxide, hydrochloric acid, sodium bicarbonate, and sodium chloride, followed by drying with anhydrous sodium sulfate and recrystallization from water." ] } | |
Número CAS |
1932322-60-5 |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



